(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol
Overview
Description
“(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol” is a chemical compound with the CAS Number: 1393553-93-9 . It has a molecular weight of 148.15 . The IUPAC name for this compound is (6,6-difluorobicyclo [3.1.0]hexan-3-yl)methanol . The InChI Code for this compound is 1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2 .
Molecular Structure Analysis
The InChI key for “this compound” is XJXQVPDESHEQME-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Chemical Transformations and Reactivity
Studies have explored the unique reactivity of bicyclic structures similar to (6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol. For instance, research into bicyclo[3.1.0]hexane derivatives has demonstrated their propensity to undergo methanolysis, resulting in the cleavage of activated cyclopropane bonds under both acidic and basic conditions. This reactivity is crucial for synthesizing various methoxycyclohexanes and methoxymethylcyclopentanones, showcasing the potential of such bicyclic compounds in complex organic syntheses (Lim, Mcgee, & Sieburth, 2002).
Synthesis and Structural Analysis
The structural factors influencing the formation of propellane-type products from bicyclic compounds have been examined through solvolysis experiments and theoretical calculations. These studies highlight the importance of the molecular structure in determining the yield and type of products obtained from such transformations, providing insights into the manipulation of bicyclic compounds for desired outcomes (Tokunaga et al., 2000).
Advanced Material Synthesis
Research into novel rearrangements mediated by selectfluor and deoxo-fluor has led to the creation of new methanopyrrolidine alcohols and fluorides. These compounds, featuring difunctionalized 2-azabicyclo[2.1.1]hexanes, underscore the versatility of bicyclic frameworks in designing materials with specific chemical properties, such as stereocontrolled synthesis and potential applications in drug development and material science (Krow et al., 2004).
Solvent and Extraction Studies
The characteristics and applications of methanol, a solvent related to this compound through its functionality, have been extensively studied. Methanol's role as a building block in synthesizing more complex chemical structures and its use as a clean-burning fuel highlight the broad utility of methanol and its derivatives in both chemical synthesis and energy technologies (Dalena et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(6,6-difluoro-3-bicyclo[3.1.0]hexanyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)5-1-4(3-10)2-6(5)7/h4-6,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXQVPDESHEQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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